Bromomethansulfonylbromid

Übersicht

Beschreibung

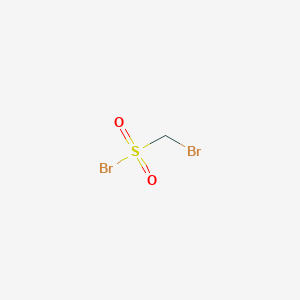

Bromomethanesulfonyl bromide (BMSB) is an organobromine compound that is widely used in organic synthesis as a reagent for the formation of carbon-carbon and carbon-heteroatom bonds. It is a highly reactive compound and has a wide range of applications in the field of organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and polymers. BMSB is also used in the synthesis of polymers, catalysts, and other materials.

Wissenschaftliche Forschungsanwendungen

Synthese von hypervalenten Bromverbindungen

Bromomethansulfonylbromid spielt eine wichtige Rolle bei der Synthese von hypervalenten Bromverbindungen . Diese Verbindungen sind entscheidend in der homogenen Oxidationskatalyse. Trotz der höheren Reaktivität von hypervalenten Bromverbindungen im Vergleich zu ihren isoelektronischen Iodanaloga, sind die entsprechenden λ3-Bromane viel weniger untersucht .

α-Bromierungsreaktion von Carbonylverbindungen

Die α-Bromierungsreaktion von Carbonylverbindungen ist ein wichtiges Thema im Bereich der organischen Chemie . This compound könnte möglicherweise als Bromierungsmittel in dieser Reaktion verwendet werden .

Wirkmechanismus

Target of Action

Bromomethanesulfonyl bromide primarily targets alkenes . Alkenes are unsaturated hydrocarbons containing at least one carbon-carbon double bond. They play a crucial role in many chemical reactions due to their reactivity.

Mode of Action

Bromomethanesulfonyl bromide interacts with alkenes through an addition reaction to the carbon-carbon double bond . This reaction follows a radical mechanism, leading to the formation of α,β’-dibromo sulfones .

Biochemical Pathways

The interaction of bromomethanesulfonyl bromide with alkenes affects the biochemical pathway leading to the formation of conjugated dienes . The α,β’-dibromo sulfones, which are the initial products of the reaction, undergo dehydrobromination and desulfonation under the action of bases . This results in the formation of conjugated dienes, which are compounds with alternating single and double bonds.

Result of Action

The result of bromomethanesulfonyl bromide’s action is the formation of conjugated dienes . These compounds are important in various chemical reactions and have applications in polymer chemistry due to their ability to undergo polymerization.

Action Environment

The action of bromomethanesulfonyl bromide is influenced by environmental factors such as temperature and the presence of other reactants . For example, the reaction with alkenes is carried out in anhydrous methylene chloride at 0°C . The reaction mixture is then exposed to ambient light at room temperature . The presence of bases is also necessary for the dehydrobromination and desulfonation reactions .

Eigenschaften

IUPAC Name |

bromomethanesulfonyl bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2Br2O2S/c2-1-6(3,4)5/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUQDPSRFJGYOPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(S(=O)(=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2Br2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20450528 | |

| Record name | bromomethanesulfonyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54730-18-6 | |

| Record name | bromomethanesulfonyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanone, 1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-](/img/structure/B1278625.png)

![2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B1278626.png)

![4-Azaspiro[2.4]heptan-5-one](/img/structure/B1278645.png)

![3-Bromo-4-chlorofuro[3,2-c]pyridine](/img/structure/B1278664.png)

![7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B1278666.png)